molecular formula C10H12FNO2 B7500572 2-fluoro-4-methoxy-N,N-dimethylbenzamide

2-fluoro-4-methoxy-N,N-dimethylbenzamide

Cat. No. B7500572
M. Wt: 197.21 g/mol
InChI Key: IETHVQJXMPOXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-4-methoxy-N,N-dimethylbenzamide, also known as fluoro-DMB, is a chemical compound that has gained attention in scientific research due to its potential as a fluorescent probe for studying protein structure and function. In We will also list future directions for further research on this compound.

Mechanism of Action

Fluoro-DMB binds to specific amino acid residues in proteins, such as lysine and arginine, through electrostatic interactions. Upon excitation with light, it emits fluorescence that can be detected and measured. This allows researchers to monitor changes in protein conformation and activity.
Biochemical and Physiological Effects
Fluoro-DMB is not known to have any significant biochemical or physiological effects on its own. However, its ability to bind to specific amino acid residues in proteins may affect the function of those proteins, depending on the specific protein being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-4-methoxy-N,N-dimethylbenzamide as a fluorescent probe is its high sensitivity and specificity for certain amino acid residues. It is also relatively easy to synthesize and can be used in a variety of experimental settings.
However, there are also limitations to using 2-fluoro-4-methoxy-N,N-dimethylbenzamide. One limitation is that it may not bind to all amino acid residues equally, which could affect the accuracy of the results obtained. Additionally, its fluorescence may be affected by factors such as pH and temperature, which could complicate experimental design.

Future Directions

There are several future directions for research on 2-fluoro-4-methoxy-N,N-dimethylbenzamide. One area of interest is the development of new probes that can bind to a wider range of amino acid residues in proteins. Another area of research is the use of 2-fluoro-4-methoxy-N,N-dimethylbenzamide in live-cell imaging to study protein dynamics in real time. Finally, researchers may also investigate the use of 2-fluoro-4-methoxy-N,N-dimethylbenzamide in drug discovery and development, as it may be useful in identifying potential drug targets.

Synthesis Methods

The synthesis of 2-fluoro-4-methoxy-N,N-dimethylbenzamide involves the reaction of 2-fluoro-4-methoxybenzoic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. This reaction produces 2-fluoro-4-methoxy-N,N-dimethylbenzamide as a yellow powder with a high yield.

Scientific Research Applications

Fluoro-DMB has been found to be useful in studying protein structure and function due to its ability to bind to specific amino acid residues and emit fluorescence upon excitation. It has been used to study the conformational changes of proteins such as calmodulin and myosin, as well as to monitor enzyme activity and protein-protein interactions.

properties

IUPAC Name

2-fluoro-4-methoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(2)10(13)8-5-4-7(14-3)6-9(8)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETHVQJXMPOXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-methoxy-N,N-dimethylbenzamide

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